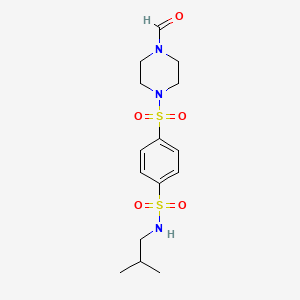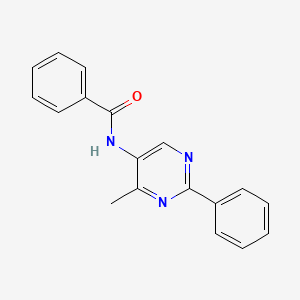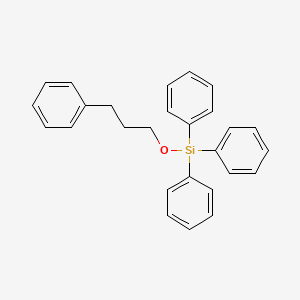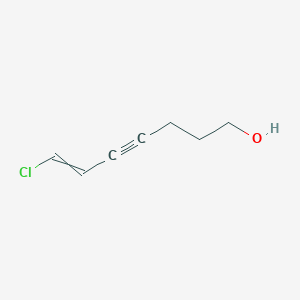
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Formylation: The formyl group can be added through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Final Coupling: The final coupling of the piperazine derivative with the benzene sulfonamide can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group may play a key role in binding to the target, while the formyl group could participate in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Formylpiperazine-1-sulfonyl)benzene-1-sulfonamide: Lacks the N-(2-methylpropyl) group.
4-(4-Methylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide: Has a methyl group instead of a formyl group on the piperazine ring.
4-(4-Formylpiperazine-1-sulfonyl)-N-(2-ethylpropyl)benzene-1-sulfonamide: Has an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
The uniqueness of 4-(4-Formylpiperazine-1-sulfonyl)-N-(2-methylpropyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
604761-98-0 |
|---|---|
Molecular Formula |
C15H23N3O5S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(4-formylpiperazin-1-yl)sulfonyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C15H23N3O5S2/c1-13(2)11-16-24(20,21)14-3-5-15(6-4-14)25(22,23)18-9-7-17(12-19)8-10-18/h3-6,12-13,16H,7-11H2,1-2H3 |
InChI Key |
KOPAXCPGIICITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)




![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)

![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)
